CP-809101 is a highly selective agonist of the 5-HT2C receptor (5-HT2CR), a subtype of serotonin receptors found in the central nervous system. [, , ] It is widely employed in scientific research as a pharmacological tool to investigate the role of 5-HT2CR in various physiological and behavioral processes. [, , ] CP-809101 exhibits high selectivity for 5-HT2CR over other serotonin receptor subtypes, making it a valuable tool for dissecting the specific contributions of 5-HT2CR activation. []
CP-809101 hydrochloride is a synthetic compound recognized for its role as a potent and selective agonist of the serotonin type 2C receptor (5-HT2C). This receptor subtype is crucial in regulating various physiological processes, including mood, appetite, and cognition. CP-809101 has shown promise in preclinical studies for potential applications in treating obesity and psychosis, although its use is limited to scientific research due to concerns regarding genotoxicity.
CP-809101 was developed as part of research aimed at understanding the pharmacological effects of serotonin receptor agonists. It is classified under the category of psychoactive substances, specifically targeting the serotonin receptor family. The chemical structure comprises 15 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 1 oxygen atom, with a molecular formula of C15H18Cl2N4O.
The synthesis of CP-809101 hydrochloride involves several key steps:
The synthesis process may also involve specific catalysts and solvents to optimize yield and purity.
CP-809101 hydrochloride is involved in various chemical reactions:
These reactions are essential for exploring structural analogs and optimizing pharmacological properties.
CP-809101 hydrochloride acts primarily through selective activation of the 5-HT2C receptors. Upon binding to these receptors, it mimics serotonin's effects, leading to various downstream signaling cascades that influence neurotransmitter release. Specifically, activation results in the inhibition of dopamine and norepinephrine release, which plays a role in reducing hyperactivity and food intake in animal models .
This mechanism underlines its potential applications in treating conditions related to serotonin dysregulation.
The physical properties of CP-809101 hydrochloride include:
Chemical properties include:
Relevant data from biochemical studies indicate that CP-809101 has high affinity (pEC50 values) for human 5-HT2C receptors, suggesting significant biological activity.
CP-809101 hydrochloride has several notable applications in scientific research:
The serotonin 2C (5-HT2C) receptor, a Gq-protein-coupled receptor, is densely expressed in brain regions governing cognition, emotion, and reward processing—notably the prefrontal cortex, striatum, and limbic structures. Its activation exerts tonic inhibitory control over mesolimbic dopamine pathways, which are hyperactive in schizophrenia and implicated in positive symptoms like hallucinations [1] [5]. Preclinical evidence demonstrates that 5-HT2C agonists suppress amphetamine-induced dopamine release in the nucleus accumbens and striatum, directly countering dopaminergic hyperactivity [2] [3].
Genetic and molecular studies further implicate 5-HT2C dysfunction in schizophrenia:
Table 1: 5-HT2C Receptor Modulation in Preclinical Models of Psychosis
Behavioral Assay | Inducing Agent | CP-809101 Effect | Mechanistic Insight |
---|---|---|---|
Conditioned Avoidance | None | ED50 = 4.8 mg/kg (sc) [1] | Blocks associative escape behavior |
Hyperlocomotion | Amphetamine/PCP | ED50 = 2.4–2.9 mg/kg (sc) [1] | Normalizes dopaminergic hyperactivity |
Prepulse Inhibition Deficit | Apomorphine | Full reversal [1] | Restores sensorimotor gating |
Novel Object Recognition | NR1-knockdown mice | Improvement [2] | Enhances cognitive discrimination capacity |
First-generation antipsychotics (e.g., haloperidol) act primarily through D2 receptor antagonism, which carries high risks of extrapyramidal symptoms (EPS) and minimal efficacy for negative/cognitive symptoms. The advent of clozapine—an atypical antipsychotic with potent 5-HT2A/2C antagonism—demonstrated superior efficacy for treatment-resistant schizophrenia and negligible EPS, catalyzing interest in serotonin receptors [8] [3].
However, 5-HT2C antagonism by clozapine and olanzapine paradoxically enhances dopamine release in cortical regions, complicating therapeutic outcomes. This led to a paradigm shift: selective 5-HT2C agonists emerged as a strategy to suppress mesolimbic dopamine without compromising cortical function or inducing motor side effects [3] [10]. Early non-selective agonists like mCPP showed mixed clinical results due to off-target activity at 5-HT2A/2B receptors, which cause hallucinations and valvulopathy [5] [9]. The development of functionally selective agonists like vabicaserin and CP-809101 addressed these limitations by minimizing polypharmacology.
CP-809101 exemplifies the ideal pharmacological profile for a 5-HT2C-targeted antipsychotic:
Crucially, CP-809101 enhances cognitive function—a domain largely untreated by existing antipsychotics. In the novel object recognition test, it improves memory retention in N-methyl-D-aspartate receptor (NMDAR) hypofunction models, suggesting pro-cognitive effects via glutamatergic modulation [2] [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9